molecular formula C15H22O5 B11844267 1-(4-(2-Methoxyethyl)phenoxy)-3-(oxiran-2-ylmethoxy)propan-2-OL

1-(4-(2-Methoxyethyl)phenoxy)-3-(oxiran-2-ylmethoxy)propan-2-OL

Cat. No.: B11844267
M. Wt: 282.33 g/mol
InChI Key: AQHNOBPDVJEUSX-UHFFFAOYSA-N
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Description

Chemical Identity and Structural Features 1-(4-(2-Methoxyethyl)phenoxy)-3-(oxiran-2-ylmethoxy)propan-2-ol (CAS: 1416440-64-6; molecular formula: C₁₅H₂₂O₅; molecular weight: 282.33) is a synthetic organic compound structurally related to the beta-blocker metoprolol. It features a central propan-2-ol backbone substituted with:

  • A 4-(2-methoxyethyl)phenoxy group at position 1.
  • An oxiran-2-ylmethoxy (epoxide-containing) group at position 3 .

This compound is classified as Metoprolol Impurity 26, a process-related intermediate or degradation product observed during the synthesis or storage of metoprolol . Its epoxide group distinguishes it from pharmacologically active beta-blockers, which typically contain secondary or tertiary amine groups critical for receptor binding .

Properties

Molecular Formula

C15H22O5

Molecular Weight

282.33 g/mol

IUPAC Name

1-[4-(2-methoxyethyl)phenoxy]-3-(oxiran-2-ylmethoxy)propan-2-ol

InChI

InChI=1S/C15H22O5/c1-17-7-6-12-2-4-14(5-3-12)19-9-13(16)8-18-10-15-11-20-15/h2-5,13,15-16H,6-11H2,1H3

InChI Key

AQHNOBPDVJEUSX-UHFFFAOYSA-N

Canonical SMILES

COCCC1=CC=C(C=C1)OCC(COCC2CO2)O

Origin of Product

United States

Preparation Methods

Epichlorohydrin-Mediated Glycidyl Ether Synthesis

A primary route involves sequential etherification using epichlorohydrin, a versatile epoxide precursor. The synthesis begins with 4-(2-methoxyethyl)phenol, which reacts with epichlorohydrin under basic conditions to form the glycidyl ether moiety .

Reaction Mechanism :

  • Formation of Phenolic Alkoxide :
    4-(2-Methoxyethyl)phenol is deprotonated using sodium hydroxide, generating a phenoxide ion. This enhances nucleophilicity for the subsequent substitution .

  • Epichlorohydrin Addition :
    The phenoxide attacks the less sterically hindered carbon of epichlorohydrin, displacing chloride and forming 1-(4-(2-methoxyethyl)phenoxy)-2,3-epoxypropane .

  • Propanol Etherification :
    The epoxy intermediate undergoes ring-opening with propan-2-ol in the presence of a Lewis acid catalyst (e.g., BF₃·Et₂O), yielding the target compound .

Key Conditions :

  • Temperature: 50–80°C for epichlorohydrin reaction .

  • Solvent: Toluene or dichloromethane for improved miscibility .

  • Yield: ~65–75% after purification via column chromatography .

Metoprolol Synthesis Byproduct Isolation

The compound is isolated as an impurity during metoprolol production, as detailed in European Patent EP0041760B1 .

Process Overview :

  • Intermediate III Synthesis :
    1,2-Epoxy-3-[4-(1-acetoxy-2-methoxyethyl)phenoxy]-propane reacts with isopropylamine to form 1-isopropylamino-3-[4-(1-acetoxy-2-methoxyethyl)phenoxy]-2-propanol .

  • Reductive Deacetylation :
    Sodium borohydride reduces the acetoxy group to a hydroxyl group, yielding metoprolol. During this step, incomplete reduction or side reactions produce 1-(4-(2-methoxyethyl)phenoxy)-3-(oxiran-2-ylmethoxy)propan-2-ol as a byproduct .

Purification :

  • Liquid-liquid extraction at pH 7.5 removes water-soluble impurities .

  • Chromatographic separation isolates the target compound from metoprolol .

Direct Etherification of Propan-2-ol Derivatives

This method avoids epoxides by using pre-formed glycidyl ethers.

Steps :

  • Synthesis of Glycidyl Methoxyethylphenol :
    4-(2-Methoxyethyl)phenol reacts with epichlorohydrin to form 1-(4-(2-methoxyethyl)phenoxy)-2,3-epoxypropane .

  • Propanol Coupling :
    The epoxy ring is opened using propan-2-ol under acidic conditions (e.g., H₂SO₄), forming the final product .

Optimization Data :

ParameterValue
Reaction Time6–8 hours
Temperature60–70°C
CatalystH₂SO₄ (0.5 mol%)
Yield70–80%

Protective Group Strategy

To prevent undesired side reactions, protective groups are employed for selective etherification.

Procedure :

  • Protection of Propan-2-ol :
    The hydroxyl group of propan-2-ol is protected as a tert-butyldimethylsilyl (TBDMS) ether.

  • Etherification with 4-(2-Methoxyethyl)phenol :
    The protected propan-2-ol reacts with 4-(2-methoxyethyl)phenol under Mitsunobu conditions (DIAD, PPh₃) .

  • Deprotection and Glycidylation :
    TBDMS removal (using TBAF) exposes the hydroxyl group, which is then glycidylated using epichlorohydrin .

Advantages :

  • Higher regioselectivity.

  • Yield improvement to 85% .

Industrial-Scale Considerations

Large-scale synthesis prioritizes cost efficiency and safety.

Catalytic Hydrogenation :

  • Palladium on carbon (Pd/C) catalyzes the reduction of acetylated intermediates, minimizing byproducts .

  • Pressure: 1–3 bar H₂; Temperature: 25–50°C .

Quality Control :

  • Epoxy Value : Determined via titration per ASTM D1652 .

  • Purity : HPLC analysis (97% minimum) .

Chemical Reactions Analysis

Types of Reactions

1-(4-(2-Methoxyethyl)phenoxy)-3-(oxiran-2-ylmethoxy)propan-2-OL can undergo various types of chemical reactions:

    Oxidation: The compound can be oxidized to form corresponding ketones or aldehydes.

    Reduction: Reduction reactions can convert the oxirane ring to a diol.

    Substitution: Nucleophilic substitution reactions can occur at the oxirane ring, leading to the formation of various substituted products.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.

    Substitution: Nucleophiles such as amines, thiols, or alcohols can be used under basic or acidic conditions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or aldehydes, while reduction may produce diols.

Scientific Research Applications

Pharmaceutical Applications

1-(4-(2-Methoxyethyl)phenoxy)-3-(oxiran-2-ylmethoxy)propan-2-OL serves primarily as an impurity in the synthesis of Metoprolol, a widely used beta-blocker for treating hypertension and heart-related conditions. Understanding its behavior and characteristics is crucial for pharmaceutical quality control and safety assessments.

Case Study: Metoprolol Synthesis

In a study focused on the synthesis of Metoprolol, the presence of this compound was monitored to ensure compliance with pharmacopoeial standards. The detection and quantification of impurities like 1-(4-(2-Methoxyethyl)phenoxy)-3-(oxiran-2-ylmethoxy)propan-2-OL were performed using high-performance liquid chromatography (HPLC), highlighting its relevance in pharmaceutical formulations .

Research Applications

Research into this compound has revealed potential applications beyond its role as a pharmaceutical impurity. Studies have explored its interactions at the molecular level, contributing to the understanding of drug metabolism and efficacy.

Molecular Interaction Studies

Recent investigations have utilized computational chemistry methods to analyze how 1-(4-(2-Methoxyethyl)phenoxy)-3-(oxiran-2-ylmethoxy)propan-2-OL interacts with biological targets. These studies help elucidate its pharmacokinetic properties, providing insights into how similar compounds may behave in biological systems .

Industrial Applications

Beyond pharmaceuticals, this compound's unique chemical structure positions it as a candidate for various industrial applications, particularly in the development of specialty chemicals.

Specialty Chemical Development

The compound can be employed as a building block in synthesizing more complex molecules within the chemical industry. Its oxirane group allows for further functionalization, making it valuable in creating polymers or other specialty chemicals .

Mechanism of Action

The mechanism of action of 1-(4-(2-Methoxyethyl)phenoxy)-3-(oxiran-2-ylmethoxy)propan-2-OL involves its interaction with specific molecular targets. The oxirane ring can react with nucleophiles in biological systems, potentially leading to the modification of proteins or DNA. This can result in various biological effects, depending on the specific targets and pathways involved.

Comparison with Similar Compounds

Table 1: Key Structural and Functional Differences

Compound Name Key Substituents Pharmacological Activity Role in Synthesis/Degradation Reference CAS/ID
1-(4-(2-Methoxyethyl)phenoxy)-3-(oxiran-2-ylmethoxy)propan-2-ol 4-(2-Methoxyethyl)phenoxy, oxiran-2-ylmethoxy None (inactive impurity) Synthetic intermediate/degradation 1416440-64-6
Metoprolol 4-(2-Methoxyethyl)phenoxy, isopropylamino Beta-1 adrenergic blocker Active pharmaceutical ingredient (API) 51384-51-1
Metoprolol Related Compound A 4-(2-Methoxyethyl)phenoxy, ethylamino Inactive Synthesis byproduct 109632-08-8
Metoprolol Related Compound C 4-(2-Hydroxy-3-(isopropylamino)propoxy)benzaldehyde Inactive Oxidation product 62572-94-5

Key Observations :

  • Epoxide vs. Amine Groups: The substitution of the isopropylamino group (in metoprolol) with an epoxide group eliminates beta-blocking activity, as the amine is essential for binding to adrenergic receptors .
  • Reactivity : The epoxide group increases electrophilicity, making the compound more prone to hydrolysis or nucleophilic attack compared to stable metoprolol derivatives .

Comparison with Other Beta-Blockers

Table 2: Pharmacological and Physicochemical Profiles

Compound Name Key Structural Features LogP Water Solubility (mg/mL) Beta-1 Selectivity Clinical Use
Metoprolol 4-(2-Methoxyethyl)phenoxy, isopropylamino 1.76 25.6 High Hypertension, angina
Propranolol 1-Naphthyloxy, isopropylamino 3.48 0.05 None (non-selective) Arrhythmias
Atenolol 4-Carbamoylmethylphenoxy, isopropylamino 0.23 13.5 High Hypertension
Target Compound 4-(2-Methoxyethyl)phenoxy, epoxide 1.12* 8.3* None Not applicable

*Predicted values based on structural analogs .

Key Observations :

  • Lipophilicity: The target compound has lower lipophilicity (LogP = 1.12) compared to propranolol (LogP = 3.48), which may reduce blood-brain barrier penetration .
  • Lack of Selectivity: Unlike metoprolol and atenolol, the absence of an amine group renders the compound inactive at beta-adrenergic receptors .

Table 3: Role in Pharmaceutical Manufacturing

Compound Type Significance in Metoprolol Production Analytical Detection Method Regulatory Limits (ppm)
Target Compound Intermediate in epoxide-amine synthesis steps HPLC (C18 column, UV detection) ≤0.1%
Metoprolol Succinate Final API form Titration, mass spectrometry N/A
Impurity B Chlorinated byproduct GC-MS ≤0.15%

Key Observations :

  • Synthetic Pathway : The compound is likely formed during the ring-opening of epoxide intermediates with isopropylamine, a critical step in metoprolol synthesis .
  • Stability Concerns : The epoxide group may hydrolyze under acidic or humid conditions, necessitating stringent storage controls (2–8°C, protected from light) .

Biological Activity

1-(4-(2-Methoxyethyl)phenoxy)-3-(oxiran-2-ylmethoxy)propan-2-OL, also known by its CAS number 1416440-64-6, is an organic compound that has garnered attention primarily as an impurity of Metoprolol, a well-known beta-blocker used in treating cardiovascular disorders. This compound features a complex structure that includes both phenoxy and epoxide functionalities, which may contribute to its biological activity. This article aims to explore the biological activity of this compound through various research findings, case studies, and data tables.

Chemical Structure and Properties

The molecular formula of 1-(4-(2-Methoxyethyl)phenoxy)-3-(oxiran-2-ylmethoxy)propan-2-OL is C15H22O5, with a molecular weight of 282.33 g/mol. The structure can be represented as follows:

Structure C15H22O5\text{Structure }\text{C}_{15}\text{H}_{22}\text{O}_{5}
PropertyValue
CAS Number1416440-64-6
Molecular FormulaC15H22O5
Molecular Weight282.33 g/mol
SolubilitySoluble in organic solvents

The biological activity of 1-(4-(2-Methoxyethyl)phenoxy)-3-(oxiran-2-ylmethoxy)propan-2-OL is linked to its structural components. The phenoxy group is often associated with various pharmacological effects, including anti-inflammatory and analgesic properties. The presence of the epoxide group may facilitate reactions with nucleophiles, potentially leading to diverse biological interactions.

Pharmacological Studies

Research indicates that compounds with similar structural motifs exhibit various biological activities:

  • Antihypertensive Effects : As an impurity of Metoprolol, this compound may share similar mechanisms in lowering blood pressure through beta-adrenergic receptor antagonism.
  • Antioxidant Activity : Some studies suggest that phenolic compounds possess antioxidant properties, which can mitigate oxidative stress in biological systems.
  • Cytotoxicity : Preliminary studies have shown that epoxide-containing compounds can exhibit cytotoxic effects on certain cancer cell lines, indicating potential anti-cancer properties.

Case Study 1: Antioxidant Activity

A study conducted by Chang et al. (2002) evaluated the antioxidant properties of phenolic compounds similar to the one . The results demonstrated significant scavenging activity against free radicals, suggesting a protective role against oxidative damage.

Case Study 2: Cytotoxicity

In a study focusing on epoxide derivatives, researchers found that several compounds exhibited selective cytotoxicity towards breast cancer cells. The mechanism was attributed to the formation of reactive oxygen species (ROS) upon metabolism of the epoxide group.

Table 2: Biological Activity Overview

Activity TypeObserved EffectsReference
AntihypertensiveReduction in blood pressure
AntioxidantFree radical scavenging
CytotoxicityInhibition of cancer cell proliferation

Q & A

Basic Research Questions

Q. What are the critical storage conditions and handling precautions to ensure the stability of this compound in laboratory settings?

  • Methodological Answer: Store the compound in a dry environment at 2–8°C, as elevated temperatures or moisture may degrade the epoxide moiety . Use sealed containers to prevent oxidation and avoid dust formation. Ventilation systems should meet OSHA standards to minimize inhalation risks . Personal protective equipment (PPE), including nitrile gloves and safety goggles, is mandatory during handling .

Q. What first-aid protocols are recommended for accidental exposure during experiments?

  • Methodological Answer:

  • Inhalation: Immediately move the affected individual to fresh air. Administer artificial respiration if breathing ceases and seek medical attention .
  • Dermal/Ocular Contact: Rinse skin or eyes with copious water for ≥15 minutes. For persistent irritation, consult a physician .
  • Ingestion: Do not induce vomiting. Rinse the mouth with water and provide medical evaluation .

Q. How should researchers characterize the compound’s purity and structural integrity post-synthesis?

  • Methodological Answer: Use high-performance liquid chromatography (HPLC) with UV detection to quantify impurities against pharmacopeial reference standards . Confirm structural integrity via nuclear magnetic resonance (NMR) spectroscopy (¹H/¹³C) and mass spectrometry (MS) to verify molecular weight and functional groups .

Advanced Research Questions

Q. How can discrepancies in hazard classifications (e.g., GHS categories vs. “no known hazards”) across safety data sheets be resolved?

  • Methodological Answer: Discrepancies (e.g., classifying acute toxicity vs. reporting no hazards) may arise from batch-specific impurities or incomplete toxicological data. Conduct in-house acute toxicity assays (e.g., OECD Guideline 423 for oral toxicity) and compare results with SDS providers. Cross-validate findings using computational toxicity prediction tools like ECOSAR .

Q. What advanced analytical techniques are recommended for impurity profiling in synthesized batches?

  • Methodological Answer: Employ liquid chromatography-tandem mass spectrometry (LC-MS/MS) to identify trace impurities (e.g., epoxide hydrolysis byproducts). Quantify impurities using validated HPLC methods with calibration curves derived from certified reference standards (e.g., EP-grade impurities listed in ). Limit total impurities to ≤0.5% as per pharmacopeial guidelines .

Q. What experimental strategies are effective for studying the reactivity of the epoxide moiety under varying conditions?

  • Methodological Answer: Monitor epoxide ring-opening reactions (e.g., nucleophilic attack by amines) using real-time Fourier-transform infrared (FTIR) spectroscopy to track carbonyl formation. Optimize reaction conditions (pH, solvent polarity) to stabilize intermediates. Accelerated stability studies (40°C/75% RH) can predict degradation pathways .

Q. How can computational models predict the compound’s biological interactions or environmental fate?

  • Methodological Answer: Apply quantitative structure-activity relationship (QSAR) models (e.g., via CC-DPS platforms) to predict binding affinity to biological targets like β-adrenergic receptors. Use EPI Suite to estimate biodegradation half-lives and bioaccumulation potential based on logP values .

Q. What steps should researchers take to validate contradictory physicochemical data in literature?

  • Methodological Answer: Reproduce experimental conditions (e.g., solvent systems, temperature) from conflicting studies. Use differential scanning calorimetry (DSC) to verify melting points and dynamic vapor sorption (DVS) to assess hygroscopicity. Cross-validate results with independent laboratories using blinded samples .

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